2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of triazine and thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-phenyl-1,2,4-triazine-3-thiol with 2-chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the triazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Agriculture: It is explored as a potential herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-1,2,4-triazine-3-thiol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide: Another precursor, used in the synthesis of various thiadiazole derivatives.
Uniqueness
2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]-N~1~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combined triazine and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets compared to similar compounds .
Properties
Molecular Formula |
C14H9F3N6OS2 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H9F3N6OS2/c15-14(16,17)11-21-23-13(26-11)19-10(24)7-25-12-18-6-9(20-22-12)8-4-2-1-3-5-8/h1-6H,7H2,(H,19,23,24) |
InChI Key |
BLWFEOZFGJQFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Origin of Product |
United States |
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